

Celastrol's Effect on Gene Expression Profiling: A Technical Guide

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Compound of Interest		
Compound Name:	Celastrol	
Cat. No.:	B190767	Get Quote

Executive Summary: **Celastrol**, a pentacyclic triterpenoid extracted from the root of Tripterygium wilfordii, has garnered significant attention for its potent anti-inflammatory, anticancer, and anti-obesity properties.[1][2] At the molecular level, **Celastrol** exerts its pleiotropic effects by modulating the expression of a wide array of genes. This is achieved through its interaction with several critical cellular signaling pathways. This technical guide provides an indepth analysis of **Celastrol**'s impact on gene expression, detailing its influence on key signaling cascades, summarizing quantitative data from transcriptomic studies, and outlining the experimental protocols used to elucidate these effects. The primary audience for this document includes researchers, scientists, and drug development professionals seeking to understand and leverage **Celastrol**'s mechanism of action.

Core Mechanisms of Action on Gene Expression

Celastrol's ability to alter gene expression profiles stems from its capacity to modulate key transcription factors and signaling pathways that are central to cellular homeostasis, stress response, and disease pathogenesis. The most well-documented of these are the NF-κB, HSF1, and Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway is a cornerstone of the inflammatory response. Its aberrant activation is linked to chronic inflammatory diseases and various cancers.[3][4] **Celastrol** is a well-established inhibitor of this pathway.[3] It has been shown to target IkB kinase (IKK), preventing the phosphorylation and

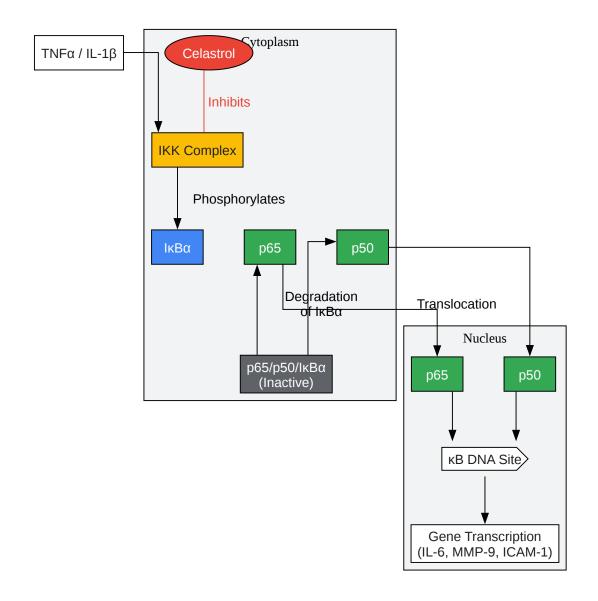




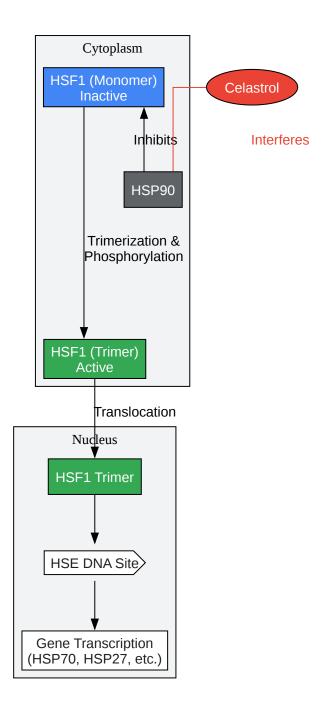


subsequent degradation of the inhibitor of κB ($I\kappa B\alpha$).[3] This action sequesters the NF- κB p65/p50 dimer in the cytoplasm, blocking its nuclear translocation and preventing it from activating the transcription of its downstream target genes.[3][5][6] This inhibition leads to the downregulation of numerous pro-inflammatory and cancer-related genes.

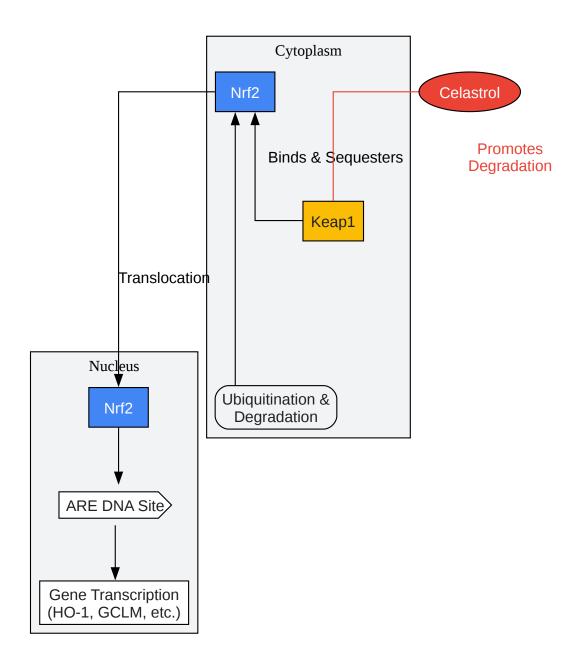




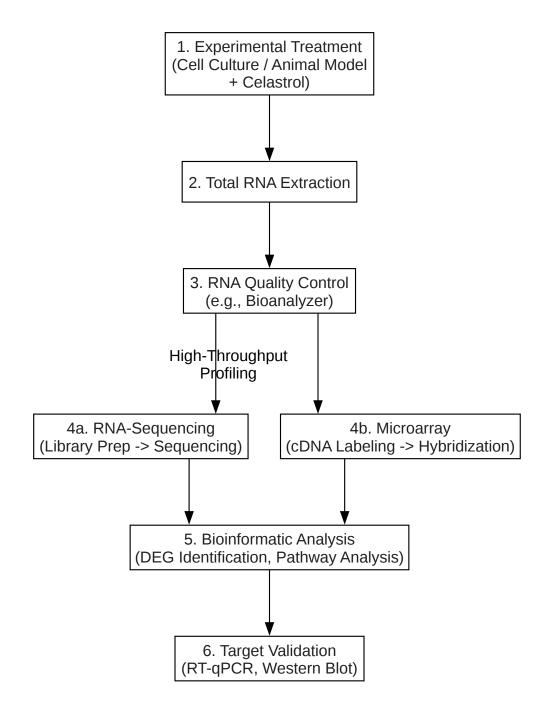












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